An In-Depth Technical Guide to 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine. While publicly available experimental data on this specific molecule is limited, this document leverages established principles of pyrimidine and hydrazine chemistry, along with data from structurally similar compounds, to offer a robust, scientifically-grounded resource for researchers. This guide is intended to serve as a foundational tool for those looking to synthesize, study, or utilize this compound in medicinal chemistry and drug discovery.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological profile of a molecule. This is attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, which can lead to improved bioavailability and binding affinity to biological targets. The hydrazino moiety, a versatile functional group, further expands the synthetic and biological potential of the pyrimidine core. This guide focuses on the methylated hydrazine derivative, 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine, a compound with intriguing, yet largely unexplored, potential.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Molecular Formula | C6H7F3N4 | |
| Molecular Weight | 192.14 g/mol | |
| Appearance | Inferred to be a solid at room temperature. | Based on the unmethylated analog. |
| Melting Point | Not reported. For comparison, the unmethylated analog, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, has a melting point of 99-101 °C.[1] | The presence of the methyl group may slightly alter the crystal lattice and thus the melting point. |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Expected to have some solubility in aqueous acidic solutions due to the basic nitrogen atoms.[2] | Based on the properties of the unmethylated analog and general solubility of similar heterocyclic compounds. |
| pKa | Not experimentally determined. The hydrazine and pyrimidine nitrogens are basic. The pKa is expected to be slightly higher than the unmethylated analog due to the electron-donating effect of the methyl group. | Inferred from general chemical principles. |
Proposed Synthesis
A plausible and efficient synthesis of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor with 1-methylhydrazine. The most common precursor for this type of reaction is a 2-halopyrimidine, such as 2-chloro-4-(trifluoromethyl)pyrimidine, which is commercially available.
Caption: Proposed synthesis of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine.
Experimental Protocol (Generalized)
Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent like DMF or a protic solvent like ethanol is chosen to facilitate the dissolution of the reactants and to mediate the nucleophilic substitution.
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Base: An inorganic base like potassium carbonate or an organic base like triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Temperature: Heating is typically required to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
Step-by-Step Methodology:
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To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., K2CO3, 2.0 eq).
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Add 1-methylhydrazine (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is dictated by the interplay of the electron-withdrawing trifluoromethyl group, the electron-deficient pyrimidine ring, and the nucleophilic 1-methylhydrazino moiety.
Caption: Key reaction pathways for 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine.
Nucleophilicity and Basicity
The terminal nitrogen of the 1-methylhydrazino group is expected to be the most nucleophilic center, readily participating in reactions with electrophiles. The presence of the methyl group, being electron-donating, slightly enhances the nucleophilicity of the adjacent nitrogen compared to the unmethylated analog. The nitrogen atoms in the pyrimidine ring and the hydrazine moiety are basic and can be protonated in acidic media.
Condensation Reactions
A key reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry for the generation of compound libraries for drug screening. The resulting hydrazones can possess a wide range of biological activities.
Coordination Chemistry
Similar to its unmethylated counterpart, 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine can act as a bidentate ligand, coordinating to metal ions through the pyrimidine ring nitrogen and the terminal nitrogen of the hydrazine group. The resulting metal complexes could have interesting catalytic or biological properties. The unmethylated analog, 2-hydrazino-4-(trifluoromethyl)pyrimidine, has been investigated for its ability to form chelate complexes with rhenium and technetium.[1][2]
Potential Applications in Drug Discovery
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Scaffold for Bioactive Molecules: The title compound is an excellent starting material for the synthesis of more complex molecules. The hydrazino group can be derivatized to introduce a variety of pharmacophores.
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Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
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Anticancer Agents: The unmethylated analog has been described as a potential cancer drug.[3] It is plausible that the methylated derivative could also exhibit cytotoxic activity against cancer cell lines.
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Antimicrobial and Antiviral Agents: Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.
Safety and Handling
Hazard Statements: The safety data sheet for 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine indicates that it causes skin irritation.[4]
Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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IF ON SKIN: Wash with plenty of soap and water.
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If skin irritation occurs: Get medical advice/attention.[4]
It is crucial to handle this compound in a well-ventilated fume hood, taking all necessary precautions to avoid skin and eye contact.
Conclusion
2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine is a chemical entity with significant, yet underexplored, potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its inferred properties, a plausible synthetic route, and its potential reactivity and applications. By providing a scientifically sound starting point, it is hoped that this guide will stimulate further research into this promising molecule, ultimately unlocking its full potential for the development of novel therapeutics and advanced materials.
References
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Fisher Scientific. Safety Data Sheet: 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine.
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Sigma-Aldrich. 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
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Thermo Fisher Scientific. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97%.
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Cymit Quimica. 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
Sources
- 1. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Hydrazino-4-(trifluoromethyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 4. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
